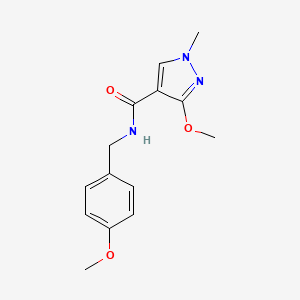

3-methoxy-N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-N-[(4-methoxyphenyl)methyl]-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-17-9-12(14(16-17)20-3)13(18)15-8-10-4-6-11(19-2)7-5-10/h4-7,9H,8H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUARZUQSDHNZPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:

Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Carboxamide Formation: The carboxamide group is introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Benzylation: The final step involves the benzylation of the nitrogen atom on the pyrazole ring using 4-methoxybenzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

Oxidation: Hydroxylated or carbonylated derivatives.

Reduction: Aminated derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-methoxy-N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide has been achieved through various methods, including one-pot reactions that simplify the process while maintaining high yields. For instance, a solvent-free condensation reaction has been reported, which allows for the efficient formation of this compound along with its characterization through techniques such as FTIR, NMR, and mass spectrometry .

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit promising anticancer activities. The compound has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism of action is believed to involve the modulation of specific signaling pathways related to cancer growth .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to reduce the production of pro-inflammatory cytokines and inhibit pathways that lead to inflammation, making it a candidate for treating inflammatory diseases .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Studies indicate that it can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Potential Therapeutic Uses

Given its diverse biological activities, this compound has several potential therapeutic applications:

- Cancer Therapy : As an anticancer agent, it could be developed into a new treatment modality for various malignancies.

- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses positions it as a candidate for treating chronic inflammatory conditions.

- Neuroprotective Agents : The neuroprotective effects suggest potential applications in treating neurodegenerative disorders.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and benzyl groups may enhance its binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrazole Carboxamides

Key Observations :

- Substituent Effects: Methoxy Groups: The target compound’s 3- and 4-methoxy substituents likely improve solubility and π-stacking interactions compared to chloro (3a) or cyano (3b) analogs, which are more electron-withdrawing and may reduce bioavailability . Tetrazole vs.

- Synthetic Methods :

Physicochemical Properties

- Polarity : The target compound’s LogP (estimated ~2.5) is lower than chlorinated analogs (e.g., 3a: LogP ~3.8), favoring aqueous solubility.

- Hydrogen Bonding: The carboxamide and methoxy groups provide H-bond donors/acceptors, contrasting with the purely hydrophobic 4-chlorophenyl group in 3b .

Biological Activity

3-Methoxy-N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide is a compound of increasing interest in the field of medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 290.32 g/mol. Its structure features a pyrazole ring, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the 1H-pyrazole scaffold have demonstrated significant antiproliferative effects against various cancer cell lines. Notably:

- Lung Cancer : A study indicated that pyrazole derivatives could inhibit the growth of lung cancer cells (A549) with an IC50 value of approximately 49.85 µM .

- Breast Cancer : Compounds similar to this compound have shown promising results against MDA-MB-231 breast cancer cells, suggesting potential therapeutic applications .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that certain pyrazole compounds can modulate inflammatory pathways, potentially providing relief in conditions like arthritis and other inflammatory diseases.

The biological activities of this compound may be attributed to several mechanisms:

- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of specific kinases involved in cancer progression. For example, compounds have been shown to inhibit Aurora-A kinase and CDK2, both critical in cell cycle regulation and tumor growth .

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through various pathways, leading to reduced cell viability and proliferation .

- Anti-inflammatory Pathways : By modulating cytokine production and signaling pathways such as NF-kB, pyrazole derivatives can exert anti-inflammatory effects .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | A549 (Lung) | 49.85 | |

| Anticancer | MDA-MB-231 (Breast) | Not specified | |

| Anti-inflammatory | Various | Not specified |

Case Study: Anticancer Efficacy

In a recent study published in ACS Omega, researchers synthesized several pyrazole derivatives and evaluated their anticancer activity against multiple cell lines. One derivative demonstrated significant inhibition against HepG2 liver cancer cells with an IC50 value lower than 0.5 µM, indicating high potency .

Q & A

Basic: What are the standard synthetic routes for 3-methoxy-N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide?

Methodological Answer:

The synthesis typically involves a multi-step process starting with the condensation of substituted pyrazole precursors. For example, ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate can be synthesized via decarboxylative N-alkylation using Ru(dtbbpy)₃₂ as a photocatalyst, followed by amidation with 4-methoxybenzylamine . Key intermediates are characterized by NMR and IR spectroscopy to confirm regioselectivity and functional group integrity .

Basic: How is the structural integrity of this compound validated in experimental settings?

Methodological Answer:

Structural validation employs spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR confirm substituent positions and methoxy group integration .

- X-ray Diffraction : Resolves steric effects of the 4-methoxybenzyl group on the pyrazole ring .

- Mass Spectrometry (EI/HRMS) : Verifies molecular weight and fragmentation patterns, critical for purity assessment .

Advanced: What strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

Yield optimization focuses on:

- Catalyst Selection : Photoredox catalysts (e.g., [Ru(dtbbpy)₃]²⁺) enhance reaction efficiency in decarboxylative steps .

- Solvent Systems : Polar aprotic solvents (e.g., DCE/HFIP mixtures) improve intermediate solubility and reduce side reactions .

- Temperature Control : Cyclization at 120°C minimizes byproducts during pyrazole ring formation .

Advanced: How can computational methods predict its biological activity against target enzymes?

Methodological Answer:

- Molecular Docking : Simulates binding affinity to receptors (e.g., CB1/CB2 cannabinoid receptors) using software like AutoDock Vina. The methoxy groups’ electron-donating effects are analyzed for hydrophobic interactions .

- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with activity data from analogs, guiding structural modifications .

Advanced: How do researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from varying assay conditions or impurity profiles. Resolution involves:

- Reproducibility Checks : Standardizing cell lines (e.g., HEK293 for receptor assays) and solvent systems (DMSO concentration ≤0.1%) .

- HPLC-Purified Batches : Eliminate confounding effects from synthetic byproducts (e.g., unreacted 4-methoxybenzylamine) .

Advanced: What in vitro models assess its pharmacokinetic properties?

Methodological Answer:

- Caco-2 Cell Monolayers : Measure permeability (Papp) to predict oral bioavailability. Methoxy groups may enhance lipophilicity but reduce aqueous solubility .

- Microsomal Stability Assays : Hepatic microsomes (human/rat) quantify metabolic degradation rates. Esterase-resistant analogs are prioritized for further study .

Advanced: How does structural isomerism impact its reactivity and bioactivity?

Methodological Answer:

- Regiochemical Effects : The 1-methyl vs. 3-methyl pyrazole substitution alters steric hindrance, affecting enzyme binding (e.g., COX-2 inhibition) .

- Methoxy Positioning : Para-methoxybenzyl groups enhance π-stacking with aromatic residues in active sites compared to ortho-substituted analogs .

Advanced: What analytical techniques quantify trace impurities in bulk samples?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.